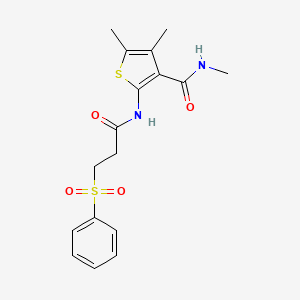

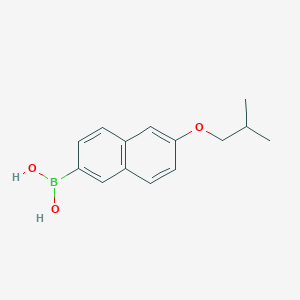

N,4,5-trimethyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,4,5-trimethyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide, also known as TAK-659, is a novel small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key player in the B-cell receptor signaling pathway, and its inhibition has shown promising results in the treatment of various B-cell malignancies.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Compounds derived from thiophene, such as those incorporating the sulfonyl and carboxamide groups, have been explored for their antimicrobial properties. For instance, derivatives prepared through 1,3-dipolar cycloaddition methodology demonstrated potential antibacterial activity against B. subtilis and antifungal activity against A. niger. This suggests that N,4,5-trimethyl-2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxamide could be investigated for similar antimicrobial applications, leveraging the structural features that contribute to this activity (Sowmya et al., 2018).

Anticancer Activity

Research on thiophene derivatives has also shown promise in the development of anticancer agents. The structural modification of thiophene compounds, such as the introduction of N-phenylaminothiophene-2-carboxamide groups, has been pursued to synthesize compounds with potential anticancer activities. These efforts are driven by the ability to design molecules that can interfere with specific biological pathways involved in cancer progression. The exploration of this compound in this context could yield new insights into its potential as an anticancer agent (Atta & Abdel‐Latif, 2021).

Pharmaceutical Synthesis Applications

The versatility of thiophene-based compounds in pharmaceutical synthesis is notable, with methodologies developed for the efficient synthesis of sulfonyl-(thio)ureas. This class of compounds includes known anti-diabetic drugs, highlighting the potential for this compound to serve as a precursor or intermediate in the synthesis of pharmacologically active molecules (Tan et al., 2014).

Material Science Applications

In material science, thiophene derivatives have been incorporated into polymers to improve properties such as solubility, thermal stability, and gas transport characteristics. The incorporation of specific functional groups, like sulfonyl and carboxamide, into thiophene-based polyamides has resulted in materials with high glass transition temperatures and desirable gas separation factors. This suggests the potential of this compound in the development of advanced polymeric materials with tailored properties (Ding & Bikson, 2002).

Propiedades

IUPAC Name |

2-[3-(benzenesulfonyl)propanoylamino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-11-12(2)24-17(15(11)16(21)18-3)19-14(20)9-10-25(22,23)13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWXQLWFGHAAOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2442188.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[(difluoromethyl)sulfanyl]benzamide](/img/structure/B2442189.png)

![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2442193.png)

![5-((4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-1H-benzo[d]imidazole](/img/structure/B2442194.png)

![(1R,5S)-N-(3-phenylpropyl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2442195.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B2442200.png)

![6-(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2442202.png)

![N-cyclohexyl-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2442204.png)

![N-(4-Bromo-6-methylbenzo[d]thiazol-2-yl)-2-(2,3-dihydrobenzofuran-5-yl)acetamide](/img/structure/B2442209.png)

![Thieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B2442211.png)